molecular formula C16H18N4O2 B2640669 2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide CAS No. 1396746-36-3

2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide

Cat. No.: B2640669
CAS No.: 1396746-36-3
M. Wt: 298.346
InChI Key: ZUQVVMDCYCSFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide is a synthetic chemical compound designed for research and development purposes. This molecule features a phenoxy acetamide core, a scaffold recognized in medicinal chemistry for its diverse biological potential. The structure is further functionalized with a pyrrolidine-substituted pyrimidine ring. The pyrrolidine heterocycle is a privileged structure in drug discovery, known for its ability to improve pharmacokinetic properties and contribute to target binding . Similarly, the phenoxy acetamide moiety is a versatile building block; literature indicates that phenoxy acetamide derivatives are frequently investigated for their wide range of pharmacological activities, leading to their study as potential therapeutic agents . As such, this compound is of significant interest for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. It is supplied to qualified researchers as a high-purity material to support innovative scientific exploration in chemistry and biology. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-phenoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-15(12-22-14-6-2-1-3-7-14)19-13-10-17-16(18-11-13)20-8-4-5-9-20/h1-3,6-7,10-11H,4-5,8-9,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQVVMDCYCSFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the pyrimidine ring.

    Attachment of the Phenoxyacetamide Moiety: The phenoxyacetamide group is attached through an acylation reaction, where phenoxyacetic acid or its derivatives react with the pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrimidine ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cancer Treatment

Research indicates that 2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide exhibits significant anti-cancer properties. It acts as a selective inhibitor of certain kinases involved in cancer progression, particularly targeting the Bruton's tyrosine kinase (BTK), which is crucial in B-cell malignancies. Inhibiting BTK may lead to reduced proliferation of malignant B-cells, making it a candidate for treating diseases such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma .

Autoimmune Disorders

The compound has also shown promise in the treatment of autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus. Its mechanism involves modulation of immune responses by inhibiting pathways that lead to inflammation and autoimmunity. Clinical trials are underway to evaluate its efficacy in these conditions .

Clinical Trials

A series of clinical trials have been conducted to assess the safety and efficacy of this compound in treating various malignancies and autoimmune disorders. In one study involving patients with CLL, the compound demonstrated a favorable safety profile with significant reductions in tumor burden observed after treatment .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits cell proliferation in various cancer cell lines, including those resistant to conventional therapies. These findings suggest that the compound may serve as a valuable addition to existing treatment regimens for resistant cancers .

Data Tables

Application AreaMechanism of ActionClinical Status
Cancer TreatmentBTK inhibitionOngoing clinical trials
Autoimmune DisordersImmune response modulationEarly-phase trials

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine moieties can bind to active sites or allosteric sites on proteins, modulating their activity. This compound may also interfere with cellular pathways by affecting signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Synthesis Highlights
Target Compound Pyrimidine 2-(pyrrolidin-1-yl), 5-(phenoxyacetamide) Not explicitly described in evidence
(S)-Compound 2e () Pyrazolo[1,5-a]pyrimidine 7-(Cyclopropylamino), 5-(acetamide with pyrrolidin-3-yl and methylamino groups) Microwave-assisted Pd catalysis
Compounds m, n, o () Hexanamide backbone 2-(2,6-Dimethylphenoxy)acetamide, 2-oxotetrahydropyrimidin-1-yl Multi-step peptide-like synthesis

Key Observations:

Core Structure Differences: The target compound’s pyrimidine core contrasts with the fused pyrazolo[1,5-a]pyrimidine in Compound 2e. Compounds m, n, o feature a hexanamide backbone, indicating a peptidomimetic design targeting proteases or GPCRs, unlike the target’s simpler pyrimidine scaffold .

Substituent Effects: The pyrrolidin-1-yl group in the target compound versus the cyclopropylamino group in Compound 2e introduces differences in steric bulk and electron density, which may modulate interactions with enzymatic active sites . The phenoxy group in the target compound is less lipophilic than the 2,6-dimethylphenoxy in Compounds m, n, o, suggesting variations in membrane permeability and metabolic stability .

Synthesis Approaches :

  • Compound 2e utilizes microwave-assisted Buchwald-Hartwig amination with Pd(OAc)₂/BINAP, a method efficient for coupling aryl halides with amines . The target compound may require analogous coupling strategies for its pyrrolidine-pyrimidine linkage.
  • Compounds m, n, o involve stereoselective synthesis of peptide-like chains, highlighting the complexity of introducing chiral centers compared to the target’s achiral structure .

Pharmacological and Physicochemical Implications

Table 2: Hypothesized Properties Based on Structural Features

Property Target Compound Compound 2e () Compounds m, n, o ()
logP Moderate (~2.5–3.5) Higher (~3.0–4.0) High (~4.0–5.0)
Solubility Improved by pyrrolidine Reduced due to bicyclic core Low due to peptide backbone
Target Affinity Kinase inhibition likely Kinase/phosphatase inhibition Protease/GPCR modulation

Discussion:

  • Kinase Inhibition Potential: The pyrimidine core and pyrrolidine substituent in the target compound align with features of kinase inhibitors (e.g., binding to ATP pockets). Compound 2e’s pyrazolo[1,5-a]pyrimidine core may offer enhanced selectivity for specific kinase isoforms due to increased planarity .
  • Metabolic Stability: The 2,6-dimethylphenoxy group in Compounds m, n, o may slow oxidative metabolism compared to the target’s unsubstituted phenoxy group, though this could also increase CYP450 interaction risks .
  • Stereochemical Considerations : Compounds m, n, o emphasize stereochemistry, which is absent in the target compound. Chirality can critically influence efficacy and toxicity, as seen in many FDA-approved drugs .

Biological Activity

2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide, a compound with the CAS number 1396746-36-3, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanism of action, and applications based on current research findings.

The primary target of this compound is collagen prolyl-4-hydroxylase , an enzyme critical for collagen synthesis. The compound acts as an inhibitor of this enzyme, leading to a significant reduction in collagen production in vitro at concentrations of 50 μM and 100 μM. This inhibition can have implications for various pathological conditions where collagen metabolism is disrupted.

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase impacts the collagen synthesis pathway , which is essential for maintaining the structural integrity of tissues. The biochemical effects observed include:

  • Reduced collagen production : This may be beneficial in conditions characterized by excessive collagen deposition, such as fibrosis.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits high clearance rates in both human and rat microsomes, suggesting rapid metabolism . The compound's stability is influenced by its structural components, particularly the pyrrolidine ring, which is a major site of metabolic activity.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential therapeutic applications:

  • KCNQ2 Channel Modulation : A series of derivatives including this compound were evaluated for their ability to modulate KCNQ2 channels. It was found to be a potent inhibitor with an IC50 value of 69 nM, indicating its potential role in treating neurological disorders associated with KCNQ2 channel dysfunction .
  • Structure-Activity Relationship (SAR) : Research demonstrated that small modifications to the compound can significantly alter its activity profile. For instance, changing an ethyl group to hydrogen shifted its function from antagonist to agonist at KCNQ2 channels . This highlights the importance of structural nuances in drug design.
  • Potential Anticancer Activity : The compound has been explored for its anticancer properties, particularly in inhibiting pathways involved in tumor growth and metastasis. Its ability to modulate collagen synthesis may contribute to its anticancer efficacy by altering the tumor microenvironment .

Applications in Research and Industry

The versatility of this compound extends beyond pharmacology:

  • Chemical Synthesis : It serves as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Biological Research : Investigated for interactions with various biological macromolecules, it aids in understanding cellular mechanisms and disease pathology.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Collagen Synthesis Inhibition Reduces collagen production at 50 μM and 100 μM
KCNQ2 Inhibition IC50 = 69 nM
Metabolic Stability High clearance in microsomes
Anticancer Potential Modulates tumor microenvironment

Q & A

Q. What are the recommended methods for synthesizing 2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide in a laboratory setting?

  • Methodological Answer : Synthesis typically involves coupling phenoxyacetic acid derivatives with substituted pyrimidine intermediates. A common approach includes:

Amide bond formation : React 2-(pyrrolidin-1-yl)pyrimidin-5-amine with phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

Characterization : Confirm purity via HPLC (>95%) and structural validation using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :
  • Storage : Keep in a tightly sealed container at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation.
  • Safety Protocols :
  • Use PPE: Nitrile gloves, lab coat, and safety goggles (EN 166 or NIOSH standards).
  • Avoid inhalation/ingestion; work in a fume hood.
  • Dispose of waste via approved chemical disposal channels .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve crystal packing and stereochemistry (e.g., monoclinic P21_1/c space group, R-factor <0.05) .
  • Spectroscopy :
  • NMR : Assign peaks for pyrrolidine protons (δ 1.8–2.1 ppm) and pyrimidine aromatic signals (δ 8.3–8.5 ppm).
  • FT-IR : Confirm amide C=O stretch (~1650 cm1^{-1}) and pyrrolidine N-H bending (~1550 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods optimize the reaction yield of this compound synthesis?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify rate-limiting steps.
  • Machine Learning : Train models on historical reaction data (e.g., solvent polarity, temperature) to predict optimal conditions (e.g., 60°C in DMF, 12-hour reaction time) .
  • Example Workflow :
ParameterOptimized Value
SolventDMF
Temperature60°C
CatalystNone required
Yield Improvement72% → 89%

Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular viability)?

  • Methodological Answer :
  • Factorial Design : Systematically vary assay parameters (e.g., pH, incubation time) to isolate confounding variables. For example:
FactorLevels Tested
pH6.5, 7.0, 7.4
Incubation Time24h, 48h
  • Cross-Validation : Compare results from orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based enzymatic assays).
  • Data Normalization : Use internal controls (e.g., IC50_{50} of a reference compound) to calibrate inter-assay variability .

Q. How can researchers investigate the metabolic stability of this compound in preclinical models?

  • Methodological Answer :
  • In Vitro Studies :

Hepatocyte Incubation : Use primary rat/human hepatocytes (1 µM compound, 37°C, 0–4 hours).

LC-MS/MS Analysis : Monitor parent compound depletion and metabolite formation (e.g., hydroxylation at pyrrolidine ring).

  • In Silico Prediction : Apply ADMET software (e.g., SwissADME) to predict CYP450 interactions and metabolic hotspots .

Q. What advanced techniques elucidate the binding mechanism of this compound to its target (e.g., kinase or receptor)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) using immobilized target protein.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories to identify key residues (e.g., hydrogen bonds with pyrimidine N1) .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models?

  • Methodological Answer :
  • Hypothesis Testing : Determine if discrepancies arise from diffusion limitations in 3D models. Test via:

Permeability Assays : Measure compound penetration into organoid cores using fluorescent analogs.

Dose-Response Curves : Compare EC50_{50} values under normoxia vs. hypoxia.

  • Table : Example Data Comparison
ModelEC50_{50} (µM)R2^2
2D Monolayer12.3 ± 1.20.97
3D Organoid45.6 ± 4.80.85

Key Safety and Regulatory Considerations

Q. What toxicological profiling is required before advancing this compound to in vivo studies?

  • Methodological Answer :
  • Acute Toxicity : Follow OECD 423 guidelines (oral administration in rodents, 14-day observation).
  • Genotoxicity : Conduct Ames test (bacterial reverse mutation) and micronucleus assay .
  • Table : Recommended Testing Pipeline
TestProtocolOutcome
Ames TestOECD 471Negative
MicronucleusOECD 487No clastogenicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.